2-(4-Bromophenyl)-1-phenylnaphthalene (CAS 1533415-48-3) vs. 2-(4-Bromophenyl)naphthalene (CAS 22082-99-1): Molecular Weight and Conjugation Length Differentiation
2-(4-Bromophenyl)-1-phenylnaphthalene possesses a molecular weight of 359.26 g/mol and features an extended π-conjugated system due to its two pendant aryl groups, compared to 2-(4-Bromophenyl)naphthalene, which has a molecular weight of 283.16 g/mol and only one aryl substituent on the naphthalene core . This structural difference directly impacts the properties of the resulting materials; larger, more conjugated intermediates typically lead to improved charge transport and altered optical properties in the final OLED components [1].
| Evidence Dimension | Molecular Weight and Conjugation Length |
|---|---|
| Target Compound Data | Molecular Weight: 359.26 g/mol; Two pendant aryl groups (phenyl and 4-bromophenyl) |
| Comparator Or Baseline | 2-(4-Bromophenyl)naphthalene (CAS 22082-99-1): Molecular Weight: 283.16 g/mol; One pendant aryl group (4-bromophenyl) |
| Quantified Difference | Molecular Weight increase of 76.10 g/mol (approx. 26.9% increase); Extended π-conjugation length |
| Conditions | Calculated and reported molecular weights; structural comparison based on established chemical principles for OLED material design [1] |
Why This Matters
This difference in molecular architecture directly influences the optoelectronic properties of downstream materials, making CAS 1533415-48-3 a more suitable precursor for applications requiring enhanced charge transport and specific light emission characteristics.
- [1] Dyes and Pigments, 2024, 222, 111879. Molecular design and synthesis of highly soluble hole transporting materials based on phenylnaphthalene cores for solution-processible OLEDs. View Source
